[8-(4-Bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone
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Overview
Description
methanone” is a complex heterocyclic compound with a spirocyclic structure. It contains both nitrogen and sulfur atoms in its ring system.
Aromatic Nature: The indole nucleus within the compound contributes to its aromatic character, making it an interesting target for synthetic and biological studies.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Ullmann reaction, which couples aryl halides (such as 4-bromophenyl bromide) with amines (such as 4-nitroaniline) to form the desired spirocyclic structure.
Reaction Conditions: The Ullmann reaction typically requires a copper catalyst and a suitable solvent (e.g., DMF or DMSO). Reaction temperature and time play crucial roles in achieving high yields.
Industrial Production: While not widely produced industrially, research laboratories can synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents involved.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and novel synthetic methods.
Biology: It may serve as a pharmacophore for drug design due to its unique structure.
Medicine: Investigations into its potential as an antiviral, anticancer, or antimicrobial agent are ongoing.
Industry: Limited industrial applications, but its properties may find use in materials science.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes due to its aromatic and heterocyclic nature.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: While there are related heterocyclic compounds, this specific spirocyclic structure sets it apart.
Similar Compounds: Examples include other indole derivatives, such as tryptophan and indole-3-acetic acid.
Properties
Molecular Formula |
C30H22BrN5O3S |
---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
[8-(4-bromophenyl)-4-(4-nitrophenyl)-10-phenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl]-phenylmethanone |
InChI |
InChI=1S/C30H22BrN5O3S/c31-23-13-11-21(12-14-23)27-19-20-30(34(32-27)24-9-5-2-6-10-24)35(25-15-17-26(18-16-25)36(38)39)33-29(40-30)28(37)22-7-3-1-4-8-22/h1-18H,19-20H2 |
InChI Key |
KZVJKNUIEMUGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(N(N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4)N(N=C(S2)C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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